1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate
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Overview
Description
1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a synthetic organic compound often used in the field of medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. The presence of the chloroethyl group and the Boc-protected amino acid moiety makes this compound a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the following steps:
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Protection of the Amino Group: : The amino group of (2S)-2-aminopropanoic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
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Formation of the Ester: : The Boc-protected amino acid is then esterified with 1-chloroethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically performed at room temperature under an inert atmosphere to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring consistent product quality.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, are used to verify the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Deprotection Agents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Deprotected Amines: Removal of the Boc group yields the free amine.
Hydrolyzed Products: Carboxylic acids and alcohols.
Scientific Research Applications
1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of peptide-based drugs and other pharmaceuticals.
Bioconjugation: Employed in the modification of biomolecules for drug delivery and diagnostic applications.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate primarily involves its role as a protecting group and a reactive intermediate:
Protecting Group: The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions.
Reactive Intermediate:
Comparison with Similar Compounds
Similar Compounds
1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate: Similar structure but with a butanoate instead of a propanoate moiety.
1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}acetate: Similar structure but with an acetate moiety.
Uniqueness
1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to its specific combination of a Boc-protected amino acid and a chloroethyl group, making it particularly useful in the synthesis of peptide-based compounds and other complex organic molecules.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research, particularly in the development of new pharmaceuticals and bioconjugates.
Properties
CAS No. |
2648917-16-0 |
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Molecular Formula |
C10H18ClNO4 |
Molecular Weight |
251.7 |
Purity |
95 |
Origin of Product |
United States |
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